molecular formula C24H21N5O5 B13378517 (5Z)-5-[[[6-[2-hydroxyethyl(methyl)amino]-1,3-dioxobenzo[de]isoquinolin-2-yl]amino]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile

(5Z)-5-[[[6-[2-hydroxyethyl(methyl)amino]-1,3-dioxobenzo[de]isoquinolin-2-yl]amino]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile

Cat. No.: B13378517
M. Wt: 459.5 g/mol
InChI Key: NZESZRUQBWHLIK-RPPGKUMJSA-N
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Description

5-{[(6-[(2-hydroxyethyl)(methyl)amino]-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)amino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(6-[(2-hydroxyethyl)(methyl)amino]-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)amino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile involves several stepsThe final steps involve the formation of the pyridinecarbonitrile moiety and the coupling of the two main fragments under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

5-{[(6-[(2-hydroxyethyl)(methyl)amino]-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)amino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a carboxylic acid derivative, while reduction of the dioxo groups would produce a dihydroxy compound.

Scientific Research Applications

5-{[(6-[(2-hydroxyethyl)(methyl)amino]-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)amino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(6-[(2-hydroxyethyl)(methyl)amino]-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)amino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **5-{[(6-[(2-hydroxyethyl)(methyl)amino]-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)amino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile
  • 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
  • 5-Oxo-tetrahydro-furan-2-carboxylic acid ethyl ester

Properties

Molecular Formula

C24H21N5O5

Molecular Weight

459.5 g/mol

IUPAC Name

6-hydroxy-5-[(E)-[6-[2-hydroxyethyl(methyl)amino]-1,3-dioxobenzo[de]isoquinolin-2-yl]iminomethyl]-1,4-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C24H21N5O5/c1-13-17(11-25)21(31)28(3)22(32)18(13)12-26-29-23(33)15-6-4-5-14-19(27(2)9-10-30)8-7-16(20(14)15)24(29)34/h4-8,12,30,32H,9-10H2,1-3H3/b26-12+

InChI Key

NZESZRUQBWHLIK-RPPGKUMJSA-N

Isomeric SMILES

CC1=C(C(=O)N(C(=C1/C=N/N2C(=O)C3=C4C(=C(C=C3)N(C)CCO)C=CC=C4C2=O)O)C)C#N

Canonical SMILES

CC1=C(C(=O)N(C(=C1C=NN2C(=O)C3=C4C(=C(C=C3)N(C)CCO)C=CC=C4C2=O)O)C)C#N

Origin of Product

United States

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